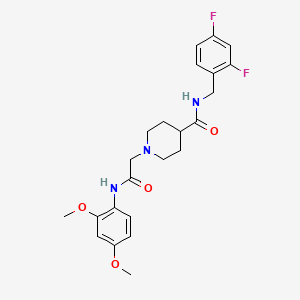
(Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate: is an organophosphorus compound characterized by the presence of a fluorine atom and a phenyl group attached to a vinyl phosphate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate typically involves the reaction of diethyl phosphite with a suitable fluorinated styrene derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the process is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the phenyl group is replaced by other functional groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, electrophiles, and appropriate catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated phenylvinyl phosphates, while reduction could produce diethyl (2-fluoro-1-phenylvinyl) phosphonates.
科学研究应用
Chemistry: In organic synthesis, (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate is used as a building block for the preparation of more complex molecules
Biology: The compound’s potential biological applications include its use as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. Its fluorinated structure can improve the bioavailability and metabolic stability of pharmaceuticals.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate or as a key intermediate in the synthesis of therapeutic agents. Its unique properties may contribute to the development of new treatments for various diseases.
Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance the thermal stability, chemical resistance, and mechanical properties of the resulting materials.
作用机制
The mechanism of action of (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phosphate group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Diethyl (2-fluoro-1-phenylvinyl) phosphate: A similar compound without the (Z)-configuration.
Diethyl (2-chloro-1-phenylvinyl) phosphate: A related compound with a chlorine atom instead of fluorine.
Diethyl (2-bromo-1-phenylvinyl) phosphate: A compound with a bromine atom in place of fluorine.
Uniqueness: The (Z)-configuration of (Z)-diethyl (2-fluoro-1-phenylvinyl) phosphate imparts unique stereochemical properties that can influence its reactivity and interactions with other molecules. The presence of the fluorine atom enhances the compound’s stability and can improve its performance in various applications compared to its chlorine or bromine analogs.
属性
IUPAC Name |
diethyl [(Z)-2-fluoro-1-phenylethenyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIFSEHVEURAIZ-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CF)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O/C(=C\F)/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-2-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563735.png)
![N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2563738.png)
![[(3As,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrol-5-yl]methanol;hydrochloride](/img/structure/B2563740.png)
![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)
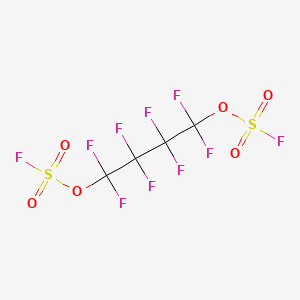
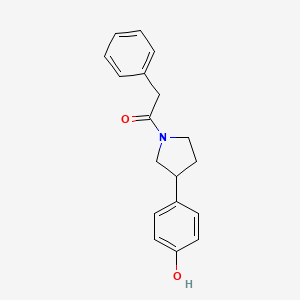
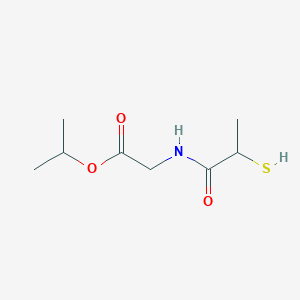
![1-[(2,5-dimethylphenyl)methyl]-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2563749.png)
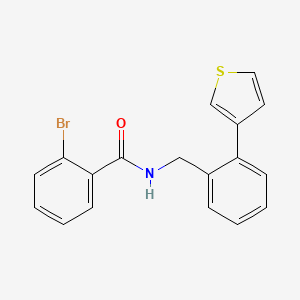
![Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2563751.png)
![1-{1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one](/img/structure/B2563754.png)

